molecular formula C19H24N8 B12240278 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B12240278
M. Wt: 364.4 g/mol
InChI Key: JUUGTBGRNXMHTA-UHFFFAOYSA-N
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Description

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazolo[3,4-d]pyrimidine core can be synthesized through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit CDK2/cyclin A2 makes it a promising candidate for anticancer therapy .

Properties

Molecular Formula

C19H24N8

Molecular Weight

364.4 g/mol

IUPAC Name

4-[4-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

InChI

InChI=1S/C19H24N8/c1-13-23-18-15(11-22-25(18)2)19(24-13)27-9-7-26(8-10-27)17-14-5-3-4-6-16(14)20-12-21-17/h11-12H,3-10H2,1-2H3

InChI Key

JUUGTBGRNXMHTA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NC=NC5=C4CCCC5

Origin of Product

United States

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